molecular formula C20H19NO4 B2723019 N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide CAS No. 2034297-04-4

N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide

Cat. No.: B2723019
CAS No.: 2034297-04-4
M. Wt: 337.375
InChI Key: IIIKHQUPHULBDB-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide is an organic compound that features a benzamide core substituted with a furan ring and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2,3-dimethoxybenzoic acid and 4-(furan-3-yl)benzylamine.

    Amide Bond Formation: The key step involves the formation of the amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation of the furan ring.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using automated reactors with precise control over temperature, pressure, and reagent addition. Continuous flow chemistry could be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets. The furan ring and methoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(furan-2-yl)benzyl)-2,3-dimethoxybenzamide: Similar structure but with the furan ring in a different position.

    N-(4-(thiophen-3-yl)benzyl)-2,3-dimethoxybenzamide: Contains a thiophene ring instead of a furan ring.

    N-(4-(pyridin-3-yl)benzyl)-2,3-dimethoxybenzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide is unique due to the specific positioning of the furan ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-5-3-4-17(19(18)24-2)20(22)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h3-11,13H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIKHQUPHULBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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